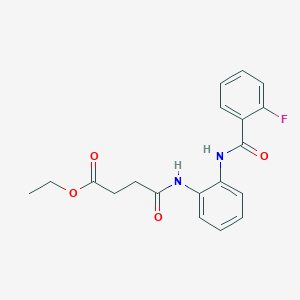

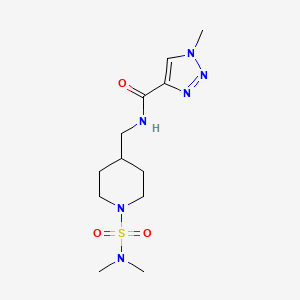

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Ethyl 2-[(2-fluorobenzoyl)amino]acetate seems to be similar to the one you’re asking about. It has a CAS Number of 304657-05-4 and a molecular weight of 225.22 .

Molecular Structure Analysis

The InChI code for Ethyl 2-[(2-fluorobenzoyl)amino]acetate is 1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) .Chemical Reactions Analysis

There’s a study on the discovery of potent HDAC inhibitors with novel structures, where the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .Aplicaciones Científicas De Investigación

Versatile Intermediate for Trifluoromethyl Heterocycles

- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound closely related to the queried chemical, is a highly versatile intermediate for the synthesis of a wide range of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, it enables the production of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, either directly or with minimal additional steps (Honey et al., 2012).

Synthesis and Structural Analysis

- The compound "Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate" has been synthesized through Knoevenagel condensation and analyzed for its structure using X-ray diffraction, indicating its potential in the development of new materials or as a precursor in organic synthesis (Kumar et al., 2016).

Photoreactions and Polymer Synthesis

- Studies on 2-(dialkylamino)ethyl esters of γ-oxo acids, including compounds structurally similar to the queried chemical, have explored their photoreactions via remote hydrogen transfer. This research has implications for the synthesis of polymers and the understanding of photochemical processes (Hasegawa et al., 1990).

Enzyme-catalyzed Asymmetric Reduction

- Enzymatic studies have demonstrated the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, showcasing the potential of biocatalysis in producing chiral compounds for pharmaceutical applications (Shimizu et al., 1990).

New Pyrimidines and Pyrazoles with Biological Activities

- The synthesis of new pyrimidines and pyrazoles from ethylacetoacetate derivatives, including efforts to synthesize compounds structurally related to the queried chemical, has been explored. These compounds have been evaluated for antimicrobial and analgesic activities, highlighting the potential application in medicinal chemistry (Tirlapur & Noubade, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-[2-[(2-fluorobenzoyl)amino]anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4/c1-2-26-18(24)12-11-17(23)21-15-9-5-6-10-16(15)22-19(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQDTRFQNFSPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-(2-fluorobenzamido)phenyl)amino)-4-oxobutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2832479.png)

![2-(2-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2832485.png)

![ethyl 4-({[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2832487.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2832488.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2832491.png)

![2-(ethylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2832494.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2832501.png)

![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)